molecular formula C15H13N B1615605 2-Phenethylbenzonitrile CAS No. 5505-00-0

2-Phenethylbenzonitrile

Cat. No.: B1615605
CAS No.: 5505-00-0
M. Wt: 207.27 g/mol
InChI Key: OXQILFVQUJWBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenethylbenzonitrile is an aromatic nitrile derivative comprising a benzene ring substituted with a nitrile (–CN) group and a phenethyl (–CH₂CH₂C₆H₅) moiety. The phenethyl group introduces steric bulk and lipophilicity, influencing solubility and reactivity.

Synthetic routes for benzonitrile derivatives often involve nucleophilic substitution or coupling reactions. For example, 2-(ferrocenylmethylamino)benzonitrile is synthesized via reactions between quaternary ammonium salts and aminobenzonitriles , suggesting similar strategies could apply to 2-phenethylbenzonitrile. Applications may span pharmaceuticals, agrochemicals, or materials science, though specific uses require further investigation.

Properties

CAS No.

5505-00-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-phenylethyl)benzonitrile

InChI

InChI=1S/C15H13N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2

InChI Key

OXQILFVQUJWBPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C#N

Other CAS No.

5505-00-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-phenethylbenzonitrile with key analogs, highlighting substituent variations and molecular properties:

Compound Substituent(s) Molecular Formula Molecular Weight CAS No. Key Features
2-Phenethylbenzonitrile –CN, –CH₂CH₂C₆H₅ C₁₅H₁₃N 207.27 g/mol N/A High lipophilicity, steric hindrance
2-(4-Methylphenyl)benzonitrile –CN, –C₆H₄CH₃ (para) C₁₄H₁₁N 193.25 g/mol N/A Reduced steric bulk vs. phenethyl
2-Chlorobenzonitrile –CN, –Cl (ortho) C₇H₄ClN 137.57 g/mol 873-32-5 Electrophilic reactivity, halogenated
2-Chloro-6-methylbenzonitrile –CN, –Cl, –CH₃ C₈H₆ClN 151.59 g/mol 6575-09-9 Dual substituent effects
Phenylacetonitrile –CN, –CH₂C₆H₅ C₈H₇N 117.15 g/mol 140-29-4 Simpler structure, lower molecular weight

Key Observations :

  • Reactivity : Chloro-substituted analogs (e.g., 2-chlorobenzonitrile) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .
  • Steric Effects : Bulky substituents like phenethyl may hinder crystallization, as seen in structural studies of 2-(4-methylphenyl)benzonitrile , which forms planar molecular arrangements .

Physicochemical Properties

Limited data exist for 2-phenethylbenzonitrile, but trends can be extrapolated:

  • Solubility: Nitriles generally exhibit low water solubility. Phenethyl derivatives are likely soluble in organic solvents (e.g., acetonitrile, used in ferrocenylmethylamino-benzonitrile synthesis ).
  • Thermal Stability : Methyl and chloro analogs show stability up to 200°C , whereas phenethyl groups may lower melting points due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.